2-[(2,4,5-Trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
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Overview
Description
2-[(2,4,5-Trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound featuring a trimethoxyphenyl group and a tetrahydropyridoindole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,5-Trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multi-step organic reactions. One common method includes the condensation of 2,4,5-trimethoxybenzaldehyde with an appropriate indole derivative under acidic conditions, followed by cyclization and reduction steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,5-Trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(2,4,5-Trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2,4,5-Trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets. It may inhibit enzymes such as tubulin or interact with receptors like G-protein coupled receptors (GPCRs), leading to various biological effects . The compound’s trimethoxyphenyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and has a similar trimethoxyphenyl group.
Combretastatin: A potent microtubule targeting agent with structural similarities.
Uniqueness
2-[(2,4,5-Trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to its specific combination of the trimethoxyphenyl group and the tetrahydropyridoindole core, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[(2,4,5-trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-24-19-11-21(26-3)20(25-2)10-14(19)12-23-9-8-16-15-6-4-5-7-17(15)22-18(16)13-23/h4-7,10-11,22H,8-9,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBBGJSFOQYNQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC3=C(C2)NC4=CC=CC=C34)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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